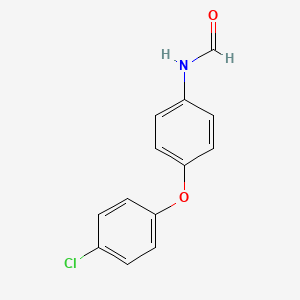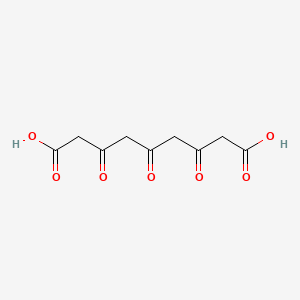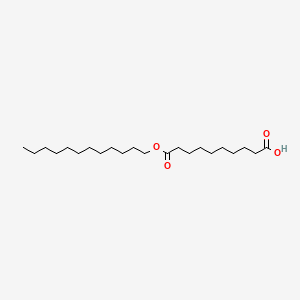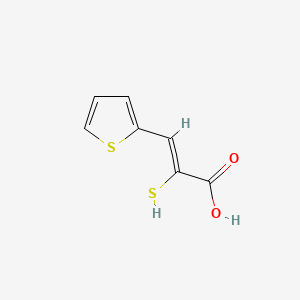
1,3-Pentanediol, 2-nitro-, (R*,S*)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Pentanediol, 2-nitro-, (R*,S*)- is an organic compound with the molecular formula C5H11NO4 It is a nitro alcohol, characterized by the presence of both hydroxyl (-OH) and nitro (-NO2) functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Pentanediol, 2-nitro-, (R*,S*)- can be achieved through several methods. One common approach involves the nitration of 1,3-pentanediol using nitric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of 1,3-Pentanediol, 2-nitro-, (R*,S*)- often involves a continuous flow process to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Pentanediol, 2-nitro-, (R*,S*)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine are often used for esterification.
Major Products
Oxidation: Formation of 2-nitro-1,3-pentanedione.
Reduction: Formation of 2-amino-1,3-pentanediol.
Substitution: Formation of esters or ethers depending on the substituent used.
Aplicaciones Científicas De Investigación
1,3-Pentanediol, 2-nitro-, (R*,S*)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Pentanediol, 2-nitro-, (R*,S*)- involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds, while the nitro group can participate in redox reactions. These interactions can affect various biochemical pathways and molecular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Pentanediol: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,2,4-Trimethyl-1,3-pentanediol: A branched diol with different steric properties.
1,5-Pentanediol: Has a different hydroxyl group positioning, affecting its reactivity and applications.
Uniqueness
1,3-Pentanediol, 2-nitro-, (R*,S*)- is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industry.
Propiedades
Número CAS |
138668-17-4 |
|---|---|
Fórmula molecular |
C5H11NO4 |
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
(2S,3R)-2-nitropentane-1,3-diol |
InChI |
InChI=1S/C5H11NO4/c1-2-5(8)4(3-7)6(9)10/h4-5,7-8H,2-3H2,1H3/t4-,5+/m0/s1 |
Clave InChI |
WEMWRQSEKYYLOZ-CRCLSJGQSA-N |
SMILES isomérico |
CC[C@H]([C@H](CO)[N+](=O)[O-])O |
SMILES canónico |
CCC(C(CO)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B12648588.png)


![L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-](/img/structure/B12648605.png)


